N-Fmoc-N'-Boc-N'-isopropyl-L-lysine

Overview

Description

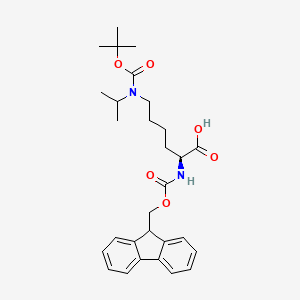

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine (CAS: 201003-48-7) is a protected lysine derivative widely used in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C₂₉H₃₈N₂O₆ (molecular weight: 510.62 g/mol), featuring three distinct protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, removable under basic conditions (e.g., piperidine).

- Boc (tert-butyloxycarbonyl) at the ε-amino group, cleavable under acidic conditions (e.g., trifluoroacetic acid).

- Isopropyl at the N'-position, providing steric hindrance and influencing solubility or reactivity .

This compound is critical in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies, enabling sequential deprotection during chain elongation. Its applications span drug development, biomaterials, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine typically involves multiple steps. The process begins with the protection of the amino group of lysine using the Boc group. This is followed by the protection of the carboxyl group with the Fmoc group. The isopropyl group is then introduced to the lysine side chain. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The compound is typically produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Introduction of different functional groups to the lysine side chain

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

Coupling: Reagents like DIC, NHS, and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which can be further modified for various applications .

Scientific Research Applications

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine has diverse applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis (SPPS) to create complex peptide sequences.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Contributes to the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and commercial purposes

Mechanism of Action

The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. The isopropyl group enhances the stability and solubility of the compound, making it easier to handle and incorporate into peptide sequences .

Comparison with Similar Compounds

Comparison with Structural Analogs

N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine

- Structure: Similar backbone but replaces the isopropyl group with a methyl group at the ε-amino position.

- Application: Used for site-specific lysine monomethylation in peptides, mimicking post-translational modifications. Methyl groups are smaller, reducing steric hindrance compared to isopropyl, which may accelerate polymerization or coupling reactions .

- Synthesis : Achieved via reductive methylation, contrasting with the isopropyl derivative’s synthesis involving isopropyl halides or reductive alkylation .

Nε-Fmoc-Nα-Boc-l-Lysine

- Structure: Inverts the positions of Fmoc and Boc groups. Fmoc protects the ε-amino group, while Boc is on the α-amino group.

- Polymerization : Slower polymerization kinetics due to Fmoc’s bulkiness at ε-position, requiring 3–4 days for polymerization vs. 24–48 hours for Boc-protected analogs. This highlights the impact of protecting group placement on reaction rates .

- Deprotection : Fmoc removal at ε-position necessitates basic conditions, complicating sequential deprotection strategies compared to the target compound’s α-Fmoc arrangement .

Nα-Boc-Nε-Fmoc-L-lysine (CAS: 84624-27-1)

- Commercial Availability : Sold by Kanto Reagents (>97% purity, ¥18,000/25g).

- Use Case: Ideal for SPPS requiring orthogonal ε-amino protection. The Boc group at α-position allows selective deprotection under mild acids, while Fmoc at ε-position remains intact until basic treatment .

Fmoc-Lys(Boc)-OH

- Structure: Lacks the isopropyl group, with Boc at ε-amino and Fmoc at α-amino.

- Applications: Common in peptide synthesis for introducing lysine residues.

Key Comparative Data

| Compound | CAS Number | Molecular Weight (g/mol) | Protective Groups | Key Applications |

|---|---|---|---|---|

| N-Fmoc-N'-Boc-N'-isopropyl-L-lysine | 201003-48-7 | 510.62 | α-Fmoc, ε-Boc, N'-isopropyl | SPPS, drug intermediates |

| N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine | - | ~437.5* | α-Fmoc, ε-Boc, ε-methyl | Site-specific methylation in peptides |

| Nε-Fmoc-Nα-Boc-l-Lysine | 71989-26-9 | 408.43 | α-Boc, ε-Fmoc | Polymerization, biomaterials |

| Nα-Boc-Nε-Fmoc-L-lysine | 84624-27-1 | 408.43 | α-Boc, ε-Fmoc | SPPS, orthogonal protection |

| Fmoc-Lys(Boc)-OH | 850080-89-6 | 476.48 | α-Fmoc, ε-Boc | Standard peptide synthesis |

*Estimated based on molecular formula.

Steric Effects and Reactivity

- The isopropyl group in the target compound increases steric hindrance, slowing nucleophilic attacks during peptide coupling. This contrasts with methyl or unsubstituted analogs, enabling tailored reaction kinetics for complex peptide architectures .

- Boc vs. Fmoc Placement : Compounds with Boc at α-position (e.g., Nα-Boc-Nε-Fmoc-L-lysine) require acidic deprotection first, whereas the target compound’s α-Fmoc group allows initial basic deprotection, preserving acid-sensitive residues .

Spectral Characterization

- 1H-NMR : The target compound’s isopropyl group shows characteristic δ ~1.0–1.2 ppm (doublet), absent in methyl analogs. Boc and Fmoc groups exhibit peaks at δ 1.4 ppm (Boc tert-butyl) and δ 7.3–7.8 ppm (Fmoc aromatic protons), respectively .

- FT-IR : Fmoc’s carbonyl stretch (~1700 cm⁻¹) and Boc’s (~1680 cm⁻¹) overlap, but isopropyl’s C-H bends (~1375 cm⁻¹) provide differentiation .

Commercial and Industrial Relevance

- Pricing : The target compound is priced at ~$287.80/1g (TargetMol), while simpler analogs like Fmoc-Lys(Boc)-OH cost less due to fewer synthetic steps .

- Material Science : Lysine cyclodipeptides with Fmoc/Boc groups form hydrogels, but the isopropyl variant’s larger substituents may enhance thermal stability or alter fiber morphology in self-assembled materials .

Biological Activity

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine is a synthetic amino acid derivative that has garnered attention in the fields of peptide chemistry and bioconjugation due to its unique structural features and biological activity. This compound combines the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups with an isopropyl side chain, making it a versatile building block for peptide synthesis. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₃₀H₃₈N₂O₆

- CAS Number : 201003-48-7

- Molecular Weight : 518.64 g/mol

This compound features two protecting groups that stabilize the amino acid during synthesis, allowing for selective reactions without premature deprotection.

The biological activity of this compound primarily arises from its incorporation into peptides. The presence of the Fmoc and Boc groups allows for controlled synthesis while maintaining the integrity of the lysine residue. The isopropyl group enhances hydrophobic interactions, which can influence peptide folding and stability.

Key Mechanisms:

- Bioorthogonal Chemistry : The azido group in related compounds allows for bioorthogonal reactions, enabling specific labeling and modification of biomolecules without interfering with native biochemical processes.

- Peptide Conformation : The bulky isopropyl group can induce conformational constraints in synthesized peptides, potentially enhancing their binding affinity to target proteins .

Biological Activity

The biological activity of this compound has been demonstrated through various studies focusing on its role as a building block in peptide synthesis.

Case Studies:

- Peptide Synthesis : In one study, peptides incorporating this compound exhibited improved stability and potency against specific biological targets compared to linear counterparts .

- Cellular Uptake : Research indicates that peptides synthesized with this compound showed enhanced cellular uptake due to their optimized hydrophobic properties, leading to increased efficacy in therapeutic applications.

Applications in Research

This compound is utilized in various research applications, particularly in medicinal chemistry and bioconjugation:

- Drug Development : Its ability to form stable conjugates makes it valuable for creating targeted drug delivery systems.

- Peptide Therapeutics : The compound is used in synthesizing peptides that mimic natural ligands or inhibit protein-protein interactions, which is crucial for developing new therapeutics .

- Bioconjugation Techniques : It serves as a key building block in bioconjugation strategies that link biomolecules for imaging or therapeutic purposes .

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Fmoc-N'-Boc-D-Lysine | D-enantiomer; less hydrophobic | Reduced efficacy in cellular contexts |

| N-Fmoc-N'-Boc-L-Lysine | L-enantiomer; standard lysine properties | Comparable activity to natural lysine |

| N-Fmoc-N'-Azido-L-Lysine | Contains azido group for bioorthogonal reactions | Enhanced labeling capabilities |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFCMICCJNLBC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679801 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201003-48-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.